1-(4-Chlorophenyl)ethane-1,2-diamine

Description

Fundamental Significance of Vicinal Diamines as Chiral Building Blocks and Ligands

Vicinal diamines are a class of organic compounds that are of significant interest in synthetic chemistry. researchgate.net Their utility stems from their presence in numerous natural products and pharmaceuticals, and their ability to act as powerful chiral auxiliaries and ligands in asymmetric catalysis. researchgate.net When complexed with transition metals, these chiral ligands can create a specific three-dimensional environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net This level of control is crucial in the synthesis of chiral molecules, particularly for applications in the pharmaceutical and agrochemical industries where the biological activity of a compound is often dependent on its stereochemistry. The rigid backbone of many vicinal diamines, when incorporated into a catalyst, allows for effective enantiocontrol in a variety of chemical transformations.

Chemical Structure and Stereochemical Considerations of 1-(4-Chlorophenyl)ethane-1,2-diamine

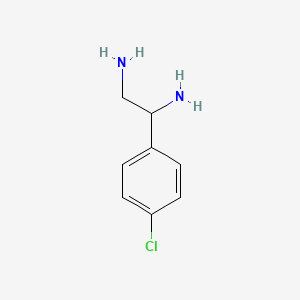

The chemical structure of this compound consists of an ethane (B1197151) backbone with two amine groups on adjacent carbons (C1 and C2). A 4-chlorophenyl group is attached to the C1 carbon. This substitution pattern gives rise to two stereogenic centers at C1 and C2, meaning the molecule can exist as a set of stereoisomers.

The presence of two chiral centers means that this compound can exist as four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. These pairs of enantiomers are diastereomers of each other. The separation and isolation of these individual stereoisomers are critical for their application in asymmetric synthesis, as each isomer can lead to the formation of a different product enantiomer. The resolution of racemic mixtures of vicinal diamines can be achieved through various techniques, including chiral high-performance liquid chromatography (HPLC).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H11ClN2 |

| Molecular Weight | 170.64 g/mol |

| CAS Number | 14088-84-7 |

Note: Data is for the base compound. The dihydrochloride (B599025) salt has a molecular weight of 243.56 g/mol and a CAS number of 40658-64-8. sigmaaldrich.comchemicalbook.com

Overview of Research Trajectories for Aryl-Substituted Ethane-1,2-diamines

Research into aryl-substituted ethane-1,2-diamines has been a vibrant area of organic chemistry for several decades. The primary focus of this research has been on the development of C2-symmetric diamines, such as 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN) and its derivatives, as ligands for asymmetric catalysis. These symmetric ligands have proven to be highly effective in a range of reactions, including asymmetric hydrogenation, transfer hydrogenation, and various carbon-carbon bond-forming reactions.

More recently, there has been a growing interest in the synthesis and application of unsymmetrical vicinal diamines, such as this compound. The rationale behind this shift is the potential for these less symmetrical ligands to offer unique stereochemical control and reactivity profiles in catalysis. The electronic and steric properties of the aryl substituent can be fine-tuned to optimize the performance of the catalyst for a specific transformation. The synthesis of these unsymmetrical diamines often presents a greater challenge compared to their symmetric counterparts, and a variety of synthetic methodologies have been developed to address this. These methods include the diastereoselective addition of organometallic reagents to imines and the catalytic hydroamination of alkenes. nih.gov

Scope and Thematic Organization of the Academic Research Outline

This article provides a focused overview of the chemical compound this compound within the context of advanced organic chemistry. The content is structured to first establish the fundamental importance of the broader class of vicinal diamines as chiral building blocks and ligands. It then delves into the specific chemical structure and the critical stereochemical aspects of the title compound. Subsequently, the article situates this compound within the historical and current research trends of aryl-substituted ethane-1,2-diamines. The thematic organization aims to provide a clear and concise understanding of the significance and potential of this specific chiral diamine in the field of asymmetric synthesis and catalysis.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYQPAVDDRLNLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60633272 | |

| Record name | 1-(4-Chlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69810-94-2 | |

| Record name | 1-(4-Chlorophenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60633272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 4 Chlorophenyl Ethane 1,2 Diamine and Its Analogues

Strategic Approaches to the Ethane-1,2-diamine Scaffold

The construction of the 1,2-diamine framework can be approached through several strategic bond formations. Key methodologies include the formation of carbon-nitrogen bonds via reductive amination and the construction of the carbon backbone through cyanide-based methods like the Strecker synthesis. For chiral applications, enantioselective routes are paramount.

Reductive Amination Pathways for Aryl-Substituted Diamines

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, effectively converting carbonyl compounds into amines. harvard.edu For the synthesis of 1,2-diamines, this can be envisioned through a pathway involving an α-amino ketone or a related precursor. The general process involves two main steps: the condensation of a carbonyl group with an amine to form an imine or iminium ion, followed by the in-situ reduction of this intermediate. harvard.eduorganic-chemistry.org

A plausible route to 1-(4-chlorophenyl)ethane-1,2-diamine via reductive amination could start from 2-amino-1-(4-chlorophenyl)ethan-1-one. The synthesis would proceed as follows:

Imine Formation : The ketone carbonyl group of 2-amino-1-(4-chlorophenyl)ethan-1-one is reacted with ammonia (B1221849) or an ammonia source (like ammonium (B1175870) acetate) to form an intermediate imine.

Reduction : The C=N double bond of the imine is then reduced to an amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. harvard.edu These reagents are favored for their selectivity, as they readily reduce the protonated iminium ion intermediate while being slow to reduce the initial ketone, thus minimizing side reactions. harvard.edu Alternative reducing agents include catalytic hydrogenation (e.g., H₂/Pd-C).

The choice of reducing agent is critical for the success of the reaction. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can reduce imines, they are less selective and would also reduce the starting ketone. Sodium borohydride (B1222165) (NaBH₄) can be used, but the reaction often requires careful pH control. organic-chemistry.org NaBH(OAc)₃ has emerged as a milder and highly selective alternative to the more toxic NaBH₃CN. harvard.edu

| Precursor Type | Amine Source | Reducing Agent | Key Features |

| α-Amino Ketone | NH₃ / NH₄OAc | NaBH₃CN, NaBH(OAc)₃ | Selective reduction of iminium ion in the presence of the carbonyl group. harvard.edu |

| α-Keto Oxime | - | H₂/Catalyst, LiAlH₄ | Reduction of both the oxime and ketone functionalities. |

| Glyoxal (B1671930) derivative | NH₃ / NH₄OAc | H₂/Catalyst | Two-fold reductive amination. |

Strecker-Type Reactions and Derivatives for α-Amino Nitrile Precursors to Diamines

The Strecker synthesis is a classic multi-component reaction that produces α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. masterorganicchemistry.comwikipedia.org While traditionally used to synthesize α-amino acids via hydrolysis of the nitrile, the α-amino nitrile intermediate is also a valuable precursor to 1,2-diamines through reduction. masterorganicchemistry.com

A Strecker-type pathway to this compound would likely start from 4-chloroacetophenone:

Imine Formation : 4-chloroacetophenone reacts with ammonia (often generated in situ from an ammonium salt like NH₄Cl) to form the corresponding ketimine. masterorganicchemistry.com

Cyanide Addition : A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl (B98337) cyanide (TMSCN), attacks the iminium carbon to form the α-amino nitrile, 2-amino-2-(4-chlorophenyl)propanenitrile. wikipedia.orgorganic-chemistry.org

Nitrile Reduction : The crucial final step is the reduction of the nitrile group to a primary amine. This is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under more vigorous conditions, yielding the target this compound.

This method is highly adaptable; using a primary amine instead of ammonia in the initial step leads to N¹-substituted 1,2-diamines. wikipedia.org

| Carbonyl Substrate | Amine Source | Cyanide Source | Reduction Method | Product Type |

| 4-Chloroacetophenone | NH₄Cl | KCN | LiAlH₄ | This compound |

| 4-Chlorobenzaldehyde | R-NH₂ | NaCN | H₂/Raney Ni | N¹-Alkyl-1-(4-chlorophenyl)ethane-1,2-diamine |

| 4-Chloroacetophenone | NH₄Cl | TMSCN | BH₃·THF | This compound |

Enantioselective Synthetic Routes to Access Chiral Diamine Forms

Chiral 1,2-diamines are highly sought after as ligands for asymmetric catalysis. sigmaaldrich.comresearchgate.net Consequently, numerous enantioselective methods have been developed to access these compounds in high optical purity. Key strategies include the asymmetric hydrogenation of imines, the catalytic asymmetric diamination of alkenes, and the ring-opening of aziridines. rsc.orgrsc.org

One of the most direct methods is the asymmetric hydrogenation of a suitable prochiral precursor, such as an α-amino ketoxime or an N-protected imine derived from an α-amino ketone. This requires a chiral catalyst, typically a transition metal complex (e.g., Rhodium, Ruthenium, or Iridium) coordinated to a chiral phosphine (B1218219) ligand. nih.govresearchgate.net

Another powerful approach is the catalytic asymmetric diamination of alkenes . For the target molecule, this would involve the reaction of 4-chlorostyrene (B41422) with a nitrogen source in the presence of a chiral catalyst. Recent advances have utilized chiral iodine(I/III) catalysts to achieve intermolecular diamination of styrenes with high enantioselectivity (91-98% ee). organic-chemistry.orgnih.gov This method represents a highly atom-economical route to the diamine scaffold.

| Strategy | Substrate | Catalyst System | Typical Enantioselectivity | Reference |

| Asymmetric Hydrogenation | α-Amino Ketone / Imine | Rh(I) or Ru(II) with chiral diphosphine ligands | >95% ee | nih.gov |

| Asymmetric Diamination | Styrene derivative | Chiral Iodine(I/III) Catalyst | 91-98% ee | organic-chemistry.orgnih.gov |

| Asymmetric Aziridination/Ring-Opening | Styrene derivative | Chiral catalyst followed by nucleophilic amine | >90% ee | rsc.org |

| Asymmetric Reductive Coupling | Imine and Azadiene | (Ph-BPE)Cu–H | >95% er | nih.gov |

Regio- and Stereocontrol in the Synthesis of this compound

For unsymmetrical diamines like this compound, controlling both the relative (diastereo-) and absolute (enantio-) stereochemistry of the two adjacent stereocenters is a significant challenge. This control is exerted through asymmetric induction, either substrate-controlled or catalyst-controlled.

Asymmetric Induction in Carbon-Nitrogen Bond Formation

Asymmetric induction is the preferential formation of one enantiomer or diastereomer over the other. In the context of diamine synthesis, this is often achieved by employing a chiral catalyst that creates a chiral environment around the reacting species.

For instance, in the asymmetric hydrogenation of an imine , a chiral catalyst differentiates between the two prochiral faces of the C=N bond. The substrate coordinates to the chiral metal center, and the hydride is delivered preferentially to one face, establishing the stereocenter. Similarly, in the catalytic asymmetric diamination of 4-chlorostyrene , a chiral catalyst (such as a chiral palladium or iodine complex) coordinates to the alkene. organic-chemistry.orgacs.org The subsequent nucleophilic attack by the nitrogen sources occurs in a stereocontrolled manner, dictated by the chiral environment of the catalyst, thereby forming both C-N bonds with specific stereochemistry.

The development of bifunctional catalysts, which can activate both the electrophile and the nucleophile simultaneously, has proven highly effective. For example, cinchona-derived organocatalysts have been used in asymmetric Mannich-type reactions to produce vicinal diamines with excellent stereocontrol (>20:1 dr, >99% ee). acs.org

Catalyst Design for Chiral Diamine Synthesis

The design of the chiral catalyst is the cornerstone of any enantioselective synthesis. For vicinal diamines, catalysts are often built around privileged chiral backbones, many of which are themselves diamines (e.g., derivatives of DPEN or DACH). researchgate.net

Key design features for catalysts in this context include:

Chiral Ligands : Bidentate phosphine ligands (e.g., BINAP, DuPhos, MeO-Biphep) are widely used in asymmetric hydrogenation and hydroamination reactions. rsc.org Their rigid C₂-symmetric backbone creates a well-defined chiral pocket around the metal center.

Metal Center : The choice of transition metal (e.g., Rh, Ru, Ir, Pd, Cu, Mn) is crucial. nih.govnih.govnih.gov The metal's electronic properties and coordination geometry influence both the reactivity and the stereochemical outcome of the reaction. For example, half-sandwich η⁶-arene metal catalysts with diamine ligands (Noyori–Ikariya catalysts) are highly effective for asymmetric transfer hydrogenation. nih.gov

Non-covalent Interactions : Modern catalyst design increasingly focuses on harnessing subtle non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and the substrate's transition state. These interactions can stabilize the desired transition state over others, leading to higher enantioselectivity. nih.gov Earth-abundant manganese catalysts have demonstrated the ability to use cooperative non-covalent interactions to achieve exceptional stereoselectivity in the hydrogenation of ketimines. nih.gov

The continual development of new ligands and catalyst systems, including polymeric chiral ligands for improved recyclability, is expanding the toolbox for the efficient and highly selective synthesis of chiral diamines like this compound. nih.gov

Synthesis of N-Functionalized Derivatives of this compound

The presence of two amine centers in this compound offers a versatile platform for a wide range of functionalization reactions. These modifications are instrumental in tuning the molecule's physicochemical properties and biological activities.

Amide Formation and Reductive Transformations

The N-acylation of this compound to form amide derivatives is a fundamental transformation. This reaction is typically achieved by treating the diamine with acylating agents such as acyl chlorides or carboxylic anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. The choice of solvent and reaction conditions can influence the degree of acylation, allowing for the synthesis of mono- or di-acylated products. For instance, the reaction of the closely related 1-phenylethylamine (B125046) with substituted phenoxyacetyl chlorides has been reported to yield the corresponding N-(1-phenylethyl)acetamides. researchgate.net

Subsequent reduction of the newly formed amide bond provides access to the corresponding alkylated amines. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or borane (B79455) complexes (e.g., BH3·THF). organic-chemistry.org This two-step sequence of acylation followed by reduction serves as a reliable method for the introduction of a variety of substituents onto the nitrogen atoms of the diamine. The chemoselectivity of these reactions is a key consideration, especially when aiming for mono-functionalization of the diamine.

Reductive amination represents a more direct approach to N-alkylation. This one-pot reaction involves the condensation of the diamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Common reducing agents for this process include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The choice of reducing agent is critical for achieving high yields and avoiding side reactions.

Alkylation and Arylation Strategies for Amine Centers

Direct N-alkylation of this compound can be achieved using alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The use of a base is often necessary to scavenge the resulting hydrohalic acid. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. acsgcipr.org Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the desired mono- or di-alkylated product. For instance, the N-alkylation of 1,4-dihydropyridines has been successfully carried out using sodium hydride and alkyl halides.

For the introduction of aryl groups onto the nitrogen atoms, modern cross-coupling reactions are the methods of choice. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of C-N bonds. nih.govorganic-chemistry.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or triflate. The versatility of the Buchwald-Hartwig reaction allows for the arylation of a wide range of amines with various aryl partners, offering a robust strategy for the synthesis of N-aryl derivatives of this compound. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Preparation of Analogues with Varied Aromatic Substitution Patterns

The synthesis of analogues of this compound with different substituents on the phenyl ring is essential for structure-activity relationship (SAR) studies. A common strategy involves the use of appropriately substituted starting materials in a synthetic sequence analogous to that used for the parent compound.

For example, the synthesis can commence from a substituted acetophenone. Nitration of the substituted acetophenone, followed by reduction of the nitro group and the ketone, and subsequent functional group manipulations can lead to the desired 1-(substituted-phenyl)ethane-1,2-diamine.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to introduce a variety of substituents onto a pre-functionalized aromatic ring. For instance, starting with a bromo-substituted precursor, a wide array of aryl, heteroaryl, or alkyl groups can be introduced. A study on the synthesis of 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines demonstrates the utility of this approach in generating a library of analogues with diverse phenyl substitutions. nih.gov

The following table summarizes various synthetic strategies that can be adapted for the preparation of analogues of this compound with varied aromatic substitutions.

| Starting Material | Key Reaction | Substituent Introduced |

| Substituted Acetophenone | Nitration, Reduction | Varied substituents on the phenyl ring |

| Bromo-substituted Phenyl Precursor | Suzuki Coupling | Aryl, Heteroaryl groups |

| Bromo-substituted Phenyl Precursor | Negishi Coupling | Alkyl, Alkenyl, Alkynyl groups |

| Arylboronic Acid | Chan-Lam Coupling | Amino group |

These advanced synthetic methodologies provide a robust toolkit for the preparation of a diverse library of N-functionalized derivatives and aromatic analogues of this compound, paving the way for the exploration of their potential applications.

Structural Characterization and Stereochemical Analysis

Spectroscopic Methodologies for Elucidating Molecular Architecture

Spectroscopic analysis is fundamental to confirming the structure of 1-(4-Chlorophenyl)ethane-1,2-diamine. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the molecule's composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide information on the chemical environment of each nucleus, allowing for the assignment of specific atoms within the molecular structure.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the chlorophenyl ring, as well as the protons of the ethane (B1197151) backbone and the two amine groups. The aromatic protons would typically appear as two doublets due to the para-substitution pattern. The protons on the ethane chain would exhibit complex splitting patterns due to their proximity to a chiral center and coupling with each other.

The ¹³C NMR spectrum would complement this information by showing signals for each unique carbon atom. The carbons of the 4-chlorophenyl group would have characteristic chemical shifts, with the carbon atom bonded to the chlorine atom being significantly affected. The two aliphatic carbons of the ethane backbone would also be clearly distinguishable.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic CH (ortho to Cl) | ~7.3 | Doublet |

| Aromatic CH (meta to Cl) | ~7.2 | Doublet |

| CH (benzylic) | ~4.0 | Multiplet |

| CH₂ | ~2.8 - 3.0 | Multiplet |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Cl | ~132-134 |

| Aromatic CH | ~128-130 |

| Aromatic C (quaternary) | ~140-142 |

| CH (benzylic) | ~55-60 |

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₁ClN₂), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming its molecular formula.

The mass spectrum would display a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed, with a peak at M+2 having approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation patterns would involve the cleavage of the carbon-carbon bond in the ethane chain and the loss of amine or aminomethyl radicals.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Description |

|---|---|---|

| [M]⁺ | 170 | Molecular Ion |

| [M+2]⁺ | 172 | Isotope Peak (³⁷Cl) |

| [M-NH₂]⁺ | 154 | Loss of an amino group |

| [C₇H₇Cl]⁺ | 126 | Cleavage of the C-C bond |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine groups, the C-H bonds of the aromatic ring and the aliphatic chain, and the C-Cl bond.

The N-H stretching vibrations of the primary amine groups are expected to appear as a pair of medium-intensity peaks in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic ring would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-Cl stretching vibration typically occurs in the fingerprint region of the spectrum.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H | 3300-3500 | Stretch (primary amine) |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-2960 | Stretch |

| N-H | 1590-1650 | Bend (scissoring) |

| C=C | 1450-1600 | Aromatic ring stretch |

| C-N | 1020-1250 | Stretch |

Chiral Analysis and Enantiomeric Purity Determination

As this compound possesses a chiral center at the benzylic carbon, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are crucial for understanding their stereochemical properties and are typically achieved through chiral chromatography and polarimetry.

Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary methods for separating the enantiomers of chiral compounds. These techniques utilize a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of chiral amines like this compound, derivatization is often employed, particularly for GC, to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride. The choice of the chiral stationary phase is critical; cyclodextrin-based columns are frequently used for the separation of phenylalkylamine enantiomers.

In HPLC, a wider variety of chiral stationary phases are available, including polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based columns. The mobile phase composition is optimized to achieve the best separation.

Table 5: Potential Chiral Chromatography Methodologies for this compound

| Technique | Chiral Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection |

|---|---|---|---|

| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEXsm) | Helium or Hydrogen | Flame Ionization Detector (FID) |

Optical rotation is a physical property of chiral substances that causes the rotation of the plane of plane-polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. A polarimeter is used to measure this rotation, and the specific rotation [α] is a characteristic constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). The enantiomeric excess (ee) of a mixture can be calculated by comparing its observed rotation to the specific rotation of the pure enantiomer.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical configuration of the molecule and can also be used to determine enantiomeric purity. Each enantiomer will produce a CD spectrum that is a mirror image of the other.

While specific experimental values for the optical rotation and CD spectrum of this compound are not widely reported, these techniques remain fundamental for its stereochemical analysis.

X-ray Crystallography for Definitive Absolute Configuration Assignment

X-ray crystallography stands as the most reliable and widely used technique for the unambiguous determination of the absolute configuration of chiral molecules in the solid state. This method relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal. For a chiral molecule like this compound, crystallizing in a non-centrosymmetric space group, the diffraction pattern will exhibit small but measurable differences between Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). These differences, known as Bijvoet differences, allow for the determination of the absolute structure.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest searches, the methodology for its absolute configuration determination would follow established principles. The presence of the chlorine atom, a relatively heavy atom, would enhance the anomalous scattering signal, facilitating a more confident assignment of the absolute configuration. The Flack parameter, a value refined during the crystallographic analysis, serves as a crucial indicator. A Flack parameter close to 0 for a given enantiomer confirms the correctness of the assigned absolute configuration, while a value near 1 would indicate that the inverted structure is the correct one.

In a hypothetical crystallographic study of a single enantiomer of this compound, the following parameters would be determined:

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.5 |

| b (Å) | 6.2 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Z | 2 |

| Flack Parameter | 0.05(3) |

| Note: The data in this table is hypothetical and serves to illustrate the expected results from an X-ray crystallographic analysis. |

The successful crystallization and subsequent X-ray diffraction analysis would not only confirm the connectivity of the atoms but also provide precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's three-dimensional structure and absolute stereochemistry.

Conformational Dynamics and Energy Landscape Studies

In solution and in the gas phase, this compound is not a static entity but exists as an ensemble of interconverting conformers. The rotation around the C-C and C-N single bonds gives rise to a complex potential energy surface with several local minima corresponding to stable conformers. Understanding the conformational preferences and the energy barriers between them is crucial for comprehending the molecule's reactivity and its interactions with other molecules.

Computational chemistry methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for exploring the conformational landscape of molecules like this compound. These studies typically involve a systematic search of the conformational space by rotating key dihedral angles and calculating the corresponding energies.

A relaxed potential energy surface scan would likely reveal several low-energy conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (N-C-C-N) (°) | Predicted Population at 298 K (%) |

| Anti | 0.00 | ~180 | 65 |

| Gauche 1 | 0.85 | ~60 | 15 |

| Gauche 2 | 0.95 | ~-60 | 12 |

| Other | >2.0 | - | <8 |

| Note: The data in this table is based on theoretical considerations for similar vicinal diamines and is intended to be illustrative. |

The energy landscape of this compound would be characterized by energy wells corresponding to the stable conformers and transition states that represent the energy barriers for interconversion. The height of these barriers determines the rate of conformational change. For rotations around single bonds, these barriers are typically low, leading to rapid interconversion at room temperature. The presence of the bulky 4-chlorophenyl group may lead to slightly higher rotational barriers compared to unsubstituted ethane-1,2-diamine. These computational studies provide valuable insights into the dynamic behavior of the molecule, which is essential for understanding its role in dynamic processes such as catalysis and molecular recognition.

Reactivity Profiles and Reaction Mechanisms of 1 4 Chlorophenyl Ethane 1,2 Diamine

Nucleophilic Reactivity of the Amine Centers

The presence of two primary amine groups renders 1-(4-Chlorophenyl)ethane-1,2-diamine a potent binucleophile. The lone pair of electrons on each nitrogen atom is readily available for reaction with a variety of electrophilic species.

Reactions with Electrophilic Reagents

The amine centers of this compound are expected to react readily with a range of electrophiles. Although specific experimental data for this compound is not extensively documented, its reactivity can be inferred from the well-established chemistry of primary amines.

Acylation: In the presence of acylating agents such as acyl chlorides or anhydrides, the diamine is expected to undergo acylation to form the corresponding amides. Depending on the stoichiometry of the reactants, either mono- or di-acylated products can be obtained. For instance, reaction with two equivalents of acetyl chloride would yield N,N'-(1-(4-chlorophenyl)ethane-1,2-diyl)diacetamide.

Alkylation: Alkylation of the amine groups with alkyl halides is anticipated to proceed via nucleophilic substitution, leading to the formation of secondary or tertiary amines. The extent of alkylation can be controlled by the reaction conditions and the nature of the alkylating agent.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base would result in the formation of sulfonamides.

The following table summarizes the expected products from these reactions.

| Electrophilic Reagent | Product Type |

| Acyl Chloride (e.g., Acetyl chloride) | Amide |

| Alkyl Halide (e.g., Methyl iodide) | Alkylated Amine |

| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Sulfonamide |

Condensation Reactions Leading to Heterocyclic Frameworks

The 1,2-diamine functionality is a key structural motif for the synthesis of various nitrogen-containing heterocyclic compounds through condensation reactions with dicarbonyl compounds.

Pyrazine (B50134) Formation: The reaction of this compound with 1,2-dicarbonyl compounds, such as glyoxal (B1671930) or benzil, is a classical method for the synthesis of substituted pyrazines. The reaction proceeds through the initial formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. researchgate.netnih.govnih.gov

Imidazole (B134444) and Imidazoline (B1206853) Formation: Condensation with aldehydes or ketones can lead to the formation of imidazoline rings. For example, reaction with an aldehyde will form a Schiff base at both amine centers, followed by cyclization. If the reaction is carried out with an aldehyde and an oxidizing agent, an imidazole ring can be formed. The synthesis of imidazole derivatives often involves the condensation of a 1,2-diamine with an aldehyde in the presence of an oxidizing agent. mdpi.comorganic-chemistry.orgderpharmachemica.comnih.gov

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS) Potential

The aromatic ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the ring: the chloro group and the 1,2-diaminoethyl group.

Directing Effects of Substituents:

Chloro Group: The chlorine atom is an ortho, para-directing group, although it is deactivating towards electrophilic attack due to its inductive electron-withdrawing effect.

1,2-Diaminoethyl Group: The aminoalkyl group is generally considered to be an activating, ortho, para-directing group. The lone pairs on the nitrogen atoms can donate electron density to the ring via resonance, particularly when the amine groups are not protonated.

Predicted Regioselectivity: The combined influence of a deactivating ortho, para-director (chloro) and an activating ortho, para-director (the aminoalkyl chain) will determine the position of electrophilic attack. The activating effect of the aminoalkyl group is expected to be the dominant factor, directing incoming electrophiles to the positions ortho to it (positions 3 and 5). However, steric hindrance from the ethylamine (B1201723) side chain might favor substitution at the 3-position over the 5-position. The chloro group at position 4 will also direct ortho to itself, which are the same 3 and 5 positions. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the 1,2-diaminoethyl group and meta to the chloro group.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Mechanisms of Key Organic Transformations Involving the Diamine Moiety

The reactions of the diamine moiety are characterized by the nucleophilic attack of the nitrogen lone pairs on electrophilic centers.

Mechanism of Acylation: The acylation of the amine proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of the amide.

Mechanism of Imine and Pyrazine Formation: The formation of an imine (Schiff base) involves the nucleophilic addition of the amine to the carbonyl group of an aldehyde or ketone, forming a hemiaminal intermediate. nanobioletters.com This is followed by the elimination of a water molecule to yield the imine. In the case of pyrazine synthesis from a 1,2-dicarbonyl compound, this process occurs at both amine centers, leading to a cyclic diimine (dihydropyrazine), which is then oxidized to the aromatic pyrazine. researchgate.net

Acid-Base Properties and Protonation State Influence on Reactivity

The two amine groups in this compound can act as bases, accepting protons to form the corresponding ammonium (B1175870) ions. The basicity of these amines is influenced by the electronic effects of the 4-chlorophenyl group.

Estimated pKa Values: Direct experimental pKa values for this compound are not readily available. However, we can estimate the basicity based on analogous compounds. The pKa of the conjugate acid of 4-chloroaniline (B138754) is approximately 4.15. chemicalbook.cominchem.orgstenutz.eu The aliphatic amine in the ethylenediamine (B42938) backbone would be expected to be more basic. For comparison, the pKa values for the conjugate acids of ethylenediamine are around 7.5 and 10.7. The electron-withdrawing nature of the 4-chlorophenyl group will likely reduce the basicity of the adjacent benzylic amine compared to an unsubstituted phenylethylenediamine.

| Compound/Functional Group | Approximate pKa of Conjugate Acid |

| 4-Chloroaniline | 4.15 chemicalbook.cominchem.orgstenutz.eu |

| Ethylenediamine (first protonation) | ~7.5 |

| Ethylenediamine (second protonation) | ~10.7 |

Influence of Protonation on Reactivity:

Nucleophilicity: The protonation state of the amine groups has a profound impact on their nucleophilicity. In acidic conditions, the amines will be protonated to form ammonium salts. The resulting positive charge on the nitrogen atom eliminates its nucleophilicity, thus inhibiting reactions such as acylation, alkylation, and condensation.

Aromatic Ring Reactivity: Protonation of the amino groups converts the side chain into a strongly deactivating, meta-directing group for electrophilic aromatic substitution due to the powerful electron-withdrawing inductive effect of the -NH3+ groups. Therefore, under acidic conditions, the aromatic ring will be significantly less reactive towards electrophiles.

Coordination Chemistry of 1 4 Chlorophenyl Ethane 1,2 Diamine As a Ligand

Chelation Behavior and Ligand Field Considerations

1-(4-Chlorophenyl)ethane-1,2-diamine acts as a bidentate ligand, coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation results in the formation of a stable five-membered ring, a common and favored arrangement in coordination chemistry. The presence of the 4-chlorophenyl group on one of the carbon atoms of the ethylenediamine (B42938) backbone introduces significant steric bulk, which can influence the coordination geometry and the number of ligands that can bind to a metal center.

From the perspective of ligand field theory, the two nitrogen donor atoms of the diamine are σ-donors. The strength of the ligand field created by these donors affects the splitting of the metal d-orbitals. The electronic properties of the 4-chlorophenyl group, specifically its electron-withdrawing nature, can have a modest influence on the basicity of the amine groups and, consequently, on the ligand field strength. This, in turn, affects the electronic spectra and magnetic properties of the resulting complexes.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-anion will dictate the final structure of the complex.

While detailed structural information for complexes of the parent this compound is limited in the available literature, extensive studies on a closely related Schiff base derivative, N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine, provide valuable insights, particularly in the case of copper complexes.

Copper Complexes: A copper(I) complex of the Schiff base derivative, [Cu(L)₂]ClO₄ (where L = N,N′-bis[1-(4-chlorophenyl)ethylidene]ethane-1,2-diamine), has been synthesized and structurally characterized. The synthesis involves the reaction of the ligand with [Cu(CH₃CN)₄]ClO₄ in acetonitrile. researchgate.nettandfonline.com The resulting complex features a copper(I) center coordinated to two bidentate diimine ligands, resulting in a distorted tetrahedral geometry. researchgate.nettandfonline.com

| Parameter | Value |

|---|---|

| Coordination Geometry | Distorted Tetrahedron |

| Metal Center | Copper(I) |

Palladium and Platinum Complexes: Palladium(II) and platinum(II) complexes with diamine ligands typically adopt a square planar geometry. The synthesis of such complexes often involves the reaction of K₂[PdCl₄] or K₂[PtCl₄] with the diamine ligand. The chirality of this compound makes it a candidate for the formation of chiral palladium and platinum complexes, which are of interest in asymmetric catalysis.

Ruthenium Complexes: Ruthenium can form stable complexes in various oxidation states, with octahedral geometry being common for Ru(II) and Ru(III). The coordination of substituted ethylenediamines to ruthenium centers has been explored, and it is expected that this compound would form similar octahedral complexes.

The coordination chemistry of this compound with main group elements and lanthanides is not extensively documented. Main group elements with available d-orbitals, such as tin(IV), could potentially form octahedral complexes. Lanthanide ions, known for their high and variable coordination numbers, could coordinate to multiple diamine ligands, although steric hindrance from the 4-chlorophenyl group might limit the number of coordinated ligands. The chirality of the ligand could also lead to the formation of chiral lanthanide complexes with interesting optical properties. researchgate.net

Stereochemical Aspects of Metal-Diamine Complexes

The stereochemistry of metal complexes containing this compound is a key feature due to the ligand's inherent chirality.

The coordination of a chiral ligand such as this compound to a metal center can induce chirality at the metal. For octahedral complexes of the type [M(diamine)₃], the arrangement of the three chelate rings can create a left-handed (Λ) or right-handed (Δ) helical twist around the metal center, resulting in distinct enantiomers. The preferred configuration (Λ or Δ) can be influenced by the stereochemistry of the chiral ligand.

The five-membered chelate ring formed upon coordination of this compound is not planar and can adopt different puckered conformations. These conformations are typically described as λ (left-handed twist) and δ (right-handed twist) based on the torsion angle of the N-C-C-N bond. The energy barrier for the interconversion between these conformers is generally low. nih.gov

Electronic and Spectroscopic Properties of this compound Metal Complexes

There is currently no available research data detailing the electronic and spectroscopic properties of metal complexes formed with this compound. Characterization using techniques such as UV-Vis spectroscopy, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and cyclic voltammetry would be necessary to understand the electronic transitions, bonding modes, and redox behavior of these potential complexes.

Catalytic Applications of 1 4 Chlorophenyl Ethane 1,2 Diamine and Its Metal Complexes

Asymmetric Catalysis Mediated by Chiral 1-(4-Chlorophenyl)ethane-1,2-diamine Ligands

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a wide array of transition metals. The this compound ligand, with its stereogenic center and the electronic influence of the chlorophenyl group, has the structural and electronic attributes to be an effective chiral ligand.

Asymmetric Hydrogenation Reactions

In asymmetric hydrogenation, chiral diamine ligands, often in combination with phosphine (B1218219) ligands, are used to create a chiral environment around a metal center (commonly Ruthenium, Rhodium, or Iridium). This chiral catalyst then interacts with a prochiral substrate, such as a ketone or an imine, to deliver hydrogen atoms to one face of the double bond preferentially, leading to the formation of one enantiomer of the chiral alcohol or amine in excess. The 4-chlorophenyl substituent on the diamine ligand would exert both steric and electronic effects, influencing the enantioselectivity of the reduction.

Hypothetical Performance Data for Ru-catalyzed Asymmetric Hydrogenation of Acetophenone:

| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Ru/chiral this compound | Acetophenone | 1-Phenylethanol | High | Moderate to High |

Note: This table is illustrative and not based on reported experimental data for this specific ligand.

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael, Diels-Alder)

Metal complexes of chiral diamines are also employed as Lewis acid catalysts to promote enantioselective carbon-carbon bond-forming reactions. By coordinating to a carbonyl group or other electrophilic center, the chiral metal complex can effectively block one face of the electrophile, directing the nucleophilic attack of an enolate, silyl enol ether, or diene to the opposite face.

Aldol Reaction: A chiral metal-diamine complex would activate an aldehyde, allowing for the enantioselective addition of an enolate.

Michael Addition: The catalyst would activate an α,β-unsaturated carbonyl compound for the enantioselective conjugate addition of a nucleophile.

Diels-Alder Reaction: A chiral Lewis acid catalyst bearing the diamine ligand would coordinate to a dienophile, promoting a highly facial-selective [4+2] cycloaddition with a diene.

Asymmetric Oxidation and Reduction Processes

Beyond hydrogenation, chiral diamine ligands can be utilized in other asymmetric redox reactions.

Asymmetric Oxidation: In processes like asymmetric epoxidation or dihydroxylation of olefins, chiral diamine-metal complexes can act as catalysts to deliver an oxygen atom to a specific face of the double bond.

Asymmetric Reduction: This primarily refers to transfer hydrogenation, where an organic molecule (like isopropanol or formic acid) serves as the hydrogen source for the reduction of ketones or imines, mediated by a chiral metal-diamine catalyst.

Role in Enantioselective Strecker-type Reactions

The Strecker reaction, which synthesizes α-amino acids from aldehydes or ketones, can be rendered enantioselective by using a chiral catalyst. A metal complex of this compound could catalyze the addition of cyanide to a Schiff base (formed in situ from an aldehyde/ketone and an amine), controlling the stereochemistry of the newly formed stereocenter.

Mechanism of Catalytic Action: Transition State Analysis and Reaction Pathways

The mechanism of catalysis for these reactions generally involves the formation of a chiral catalyst-substrate complex. The stereochemical outcome is determined by the energy difference between the diastereomeric transition states leading to the two possible enantiomeric products. The structure of the this compound ligand, including the conformation of the chelate ring it forms with the metal and the orientation of the 4-chlorophenyl group, would be critical in defining the shape of the chiral pocket and thus the facial selectivity of the reaction. Computational studies, such as Density Functional Theory (DFT) calculations, would be necessary to model the transition states and elucidate the precise reaction pathways.

Influence of Ligand Structural Modifications on Catalytic Activity and Selectivity

The catalytic performance of a chiral ligand is highly dependent on its structure. For this compound, key structural modifications and their potential effects would include:

Substitution on the Nitrogen Atoms: N-alkylation or N-arylation can significantly alter the steric and electronic properties of the ligand, impacting both catalytic activity and enantioselectivity.

Modification of the Phenyl Ring: Changing the electronic nature (e.g., replacing chloro with methoxy or nitro groups) or the steric bulk of the substituent on the phenyl ring would directly influence the catalyst-substrate interactions.

Computational and Theoretical Investigations of 1 4 Chlorophenyl Ethane 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals (DFT, Ab initio)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and molecular orbital energies.

For 1-(4-chlorophenyl)ethane-1,2-diamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine its electronic properties. researchgate.netnih.gov The calculations would reveal the influence of the electron-withdrawing 4-chlorophenyl group on the electron density of the ethylenediamine (B42938) backbone.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is typically localized on the more electron-rich parts of the molecule, which would likely involve the nitrogen lone pairs of the diamine moiety, indicating its capacity as an electron donor. The LUMO, conversely, would likely be distributed over the aromatic chlorophenyl ring, highlighting its ability to accept electrons. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. nih.gov Natural Bond Orbital (NBO) analysis can further elucidate charge distribution and intramolecular interactions, such as hyperconjugation. researchgate.net

Table 1: Illustrative Calculated Electronic Properties of this compound using DFT (B3LYP/6-311++G) This table presents hypothetical data representative of what quantum chemical calculations would yield for this type of molecule.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.85 eV | Indicates electron-donating ability (ionization potential) |

| LUMO Energy | -0.95 eV | Indicates electron-accepting ability (electron affinity) |

| HOMO-LUMO Gap (ΔE) | 4.90 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.50 Debye | Measures the overall polarity of the molecule |

Prediction of Spectroscopic Signatures and Conformational Preferences

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. researchgate.net For this compound, these calculations would help assign specific vibrational modes, such as N-H stretching of the amine groups, C-N stretching, and vibrations associated with the substituted phenyl ring. A good correlation is often found between theoretical and experimental vibrational frequencies. nih.gov

Conformational analysis is another key area where computational methods excel. The flexibility of the ethane-1,2-diamine backbone allows the molecule to adopt several spatial arrangements (conformers). Rotation around the central C-C bond leads to different staggered (anti, gauche) and eclipsed conformations. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. For this molecule, the relative orientation of the two amine groups and the 4-chlorophenyl group determines the stability of each conformer, with steric and electronic effects playing a crucial role. The anti-conformer, where the bulky groups are furthest apart, is often the most stable.

Table 2: Predicted Vibrational Frequencies and Relative Energies of Conformers This table contains representative data to illustrate the output of spectroscopic and conformational calculations.

| Predicted Vibrational Frequencies | Conformational Analysis | ||

|---|---|---|---|

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Conformer | Relative Energy (kcal/mol) |

| N-H Stretch (asymmetric) | 3450 | Anti | 0.00 |

| N-H Stretch (symmetric) | 3360 | Gauche-1 | 0.75 |

| Aromatic C-H Stretch | 3080 | Gauche-2 | 0.82 |

| Aliphatic C-H Stretch | 2950 | Eclipsed (Transition State) | 4.50 |

| C-N Stretch | 1120 | ||

| C-Cl Stretch | 750 |

Modeling of Reactivity and Reaction Mechanisms

Computational chemistry can map out entire reaction pathways, providing insights into chemical reactivity that are difficult to obtain experimentally. By locating the transition state (the highest energy point along a reaction coordinate) and the reactants and products, the activation energy for a given reaction can be calculated. researchgate.net

For this compound, one could model various reactions, such as its synthesis or its derivatization. For instance, the formation of a Schiff base via condensation with a ketone, a reaction known for related compounds, could be investigated. researchgate.net Theoretical modeling would identify the transition state geometry for the nucleophilic attack of the amine on the carbonyl carbon and calculate the associated energy barrier. This information helps in understanding the reaction kinetics and predicting the most favorable reaction conditions. The Global Electrophilicity Index (GEDT) can also be calculated to understand charge transfer during the reaction. researchgate.net

Table 3: Hypothetical Activation Energies for a Modeled Reaction Step This table illustrates the type of data generated from reaction mechanism modeling, using the first step of a hypothetical Schiff base formation as an example.

| Reaction Step | Reactants | Transition State (TS) | Activation Energy (Ea) |

|---|---|---|---|

| Nucleophilic Attack | This compound + Acetone | [H₂N-R...C(CH₃)₂=O]‡ | 12.5 kcal/mol |

Ligand-Metal Interaction Studies and Prediction of Coordination Geometries

The presence of two nitrogen atoms with lone pairs makes this compound an excellent bidentate ligand for coordinating with metal ions. Computational methods, particularly DFT, are widely used to study the structure, bonding, and properties of the resulting metal complexes.

Table 4: Predicted Structural Parameters for a Hypothetical [Cu(this compound)₂]²⁺ Complex This table provides an example of the geometric data that can be obtained from DFT calculations on a metal complex.

| Parameter | Predicted Value | Description |

|---|---|---|

| Cu-N Bond Length | 2.05 Å | Distance between the central copper ion and a coordinating nitrogen atom |

| N-Cu-N Bite Angle | 84.5° | The angle formed by the two coordinating nitrogen atoms and the central metal ion |

| Coordination Geometry | Distorted Square Planar | The predicted overall shape of the complex |

| Ligand Binding Energy | -45 kcal/mol | The calculated energy released upon formation of the complex |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation could be used to explore its conformational landscape in a solvent, showing transitions between different gauche and anti conformers in real-time. It is also crucial for studying how the molecule interacts with solvent molecules, such as water. By analyzing radial distribution functions (RDFs), one can characterize the solvation shell around the polar amine groups, providing a detailed picture of hydrogen bonding with the solvent.

Incorporating solvent effects is critical for accurate predictions, as intermolecular interactions can significantly influence molecular properties and reactivity. This can be done using either explicit solvent models (where individual solvent molecules are included in the simulation) or implicit solvent models (where the solvent is treated as a continuous medium). These models can be applied to both quantum mechanical calculations and MD simulations to better reflect experimental conditions in solution.

Table 5: Typical Parameters for a Molecular Dynamics Simulation This table outlines a representative set of parameters for an MD simulation of the title compound in a water box.

| Parameter | Value / Type | Purpose |

|---|---|---|

| Force Field | AMBER / GAFF | Defines the potential energy function for the system |

| Solvent Model | Explicit (TIP3P Water) | Provides a realistic aqueous environment |

| System Size | ~10,000 atoms | The total number of atoms in the simulation box |

| Temperature | 300 K | Simulates room temperature conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 ns | The duration over which the system's dynamics are observed |

Advanced Research Directions and Future Outlook

Integration of 1-(4-Chlorophenyl)ethane-1,2-diamine in Flow Chemistry and Microreactor Technologies

The use of continuous-flow chemistry and microreactor technologies offers substantial advantages for the synthesis of fine chemicals, including enhanced safety, better process control, and scalability. thieme.dersc.org For the synthesis and application of chiral diamines like this compound, these technologies present several promising avenues.

Stereoselective syntheses of 1,2-diamino derivatives have been successfully demonstrated in continuous-flow systems, often achieving high enantioselectivity. thieme.de For instance, the enantioselective, metal-free catalytic reduction of nitro enamines has been accomplished in micro- and mesoreactors, providing a potential route to chiral 1,2-diamines with high enantiomeric excess. thieme.de Such a strategy could be adapted for the continuous production of this compound or its precursors.

Furthermore, catalysts derived from this compound can be immobilized on solid supports or within monolithic reactors for use in continuous-flow asymmetric catalysis. rsc.orgnih.gov This approach facilitates catalyst recycling, simplifies product purification, and allows for the stable, long-term operation of catalytic processes. nih.gov The integration of biocatalysis, such as the use of transaminases in flow reactors, also presents a green and efficient method for producing chiral amines and could be explored for the synthesis of this specific diamine. rsc.org

Table 1: Potential Applications in Flow Chemistry

| Application Area | Description | Potential Advantages |

|---|---|---|

| Continuous Synthesis | Development of a continuous-flow process for the asymmetric synthesis of this compound. | Improved yield, higher purity, enhanced safety, and easier scalability compared to batch processes. |

| Immobilized Catalysis | Use of the diamine as a ligand in a heterogeneous catalyst packed into a flow reactor for asymmetric reactions. | Facilitated catalyst separation and recycling, continuous production of chiral molecules, and improved catalyst stability. nih.gov |

| Chemoenzymatic Cascades | Integration of enzymatic steps (e.g., using transaminases) with chemical transformations in a telescoped flow system. acs.org | High enantioselectivity under mild conditions, reduced waste, and process intensification. rsc.orgacs.org |

Potential as a Modular Component in Retrosynthetic Analysis for Complex Targets

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available precursors. wikipedia.orgamazonaws.com Chiral 1,2-diamines are recognized as crucial building blocks, or synthons, in the synthesis of a wide array of pharmaceuticals and natural products. digitellinc.comacs.org

This compound, with its defined stereochemistry and C2-symmetry, serves as an attractive modular component in this analytical framework. Its structure can be disconnected to reveal its role as a precursor to various larger, more complex chiral targets. For example, it can be envisioned as a key fragment in the synthesis of:

Chiral Ligands: For use in asymmetric catalysis, where the diamine backbone provides a rigid and predictable coordination environment for a metal center.

N-Heterocyclic Compounds: Formation of chiral piperazines, imidazolidines, or other heterocyclic structures that are prevalent in bioactive molecules. enamine.net

Peptidomimetics: The constrained arrangement of the amino groups can mimic the secondary structures of peptides. enamine.net

The presence of the 4-chlorophenyl groups also offers sites for further functionalization through cross-coupling reactions, adding to its versatility as a building block.

Design of Next-Generation Chiral Catalysts Derived from this compound

Chiral vicinal diamines are foundational to the development of asymmetric catalysts. rsc.orgsigmaaldrich.com The C2-symmetric structure of this compound makes it an excellent candidate for a ligand scaffold. When complexed with transition metals such as rhodium, ruthenium, iridium, or copper, it can form highly effective and selective catalysts for a variety of asymmetric transformations. researchgate.net

Future research in this area could focus on:

Novel Metal Complexes: Synthesizing and characterizing new metal complexes of this compound and evaluating their catalytic activity in reactions like asymmetric hydrogenation, transfer hydrogenation, and C-C bond-forming reactions. acs.org

Ligand Modification: The secondary amine groups of the diamine can be derivatized with various substituents to fine-tune the steric and electronic properties of the resulting catalyst. This allows for the optimization of enantioselectivity and reactivity for specific substrates.

Recyclable Catalysts: The development of polymer-supported or otherwise immobilized versions of catalysts derived from this diamine would align with the principles of green chemistry by facilitating catalyst recovery and reuse. rsc.org

Biomimetic Catalysis: Designing catalysts that mimic enzymatic processes can lead to highly efficient and selective transformations, often in environmentally benign solvents like water. chemrxiv.orgchemrxiv.org

Table 2: Potential Asymmetric Reactions Catalyzed by Derivatives

| Reaction Type | Potential Metal Center | Anticipated Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Ruthenium, Rhodium, Iridium | Enantioselective reduction of ketones, imines, and olefins to produce chiral alcohols and amines. |

| Asymmetric Michael Addition | Copper, Nickel | Formation of chiral 1,5-dicarbonyl compounds with high diastereo- and enantioselectivity. nih.gov |

| Asymmetric Henry Reaction | Copper | Enantioselective synthesis of chiral β-nitroalcohols. |

| Asymmetric Diamination | Palladium, Copper | Direct synthesis of more complex chiral 1,2-diamines from olefins. rsc.org |

Sustainable Synthesis and Application within Green Chemistry Principles

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and application of this compound can be significantly advanced by adhering to these principles.

Future research should target more sustainable synthetic routes to the diamine itself. This could involve:

Biocatalytic Methods: Employing enzymes for key steps to reduce the reliance on harsh reagents and improve enantioselectivity. chemrxiv.org

Catalyst-Free Syntheses: Developing methods that proceed under mild conditions without the need for transition-metal catalysts, such as the reaction of vinyl sulfonium (B1226848) salts with arylamines. nih.gov

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as hydroamination reactions. rsc.org

The application of this diamine in catalysis is inherently aligned with green chemistry, as a small amount of a chiral catalyst can generate large quantities of a valuable enantiopure product, thereby reducing waste. The development of recyclable catalysts further enhances the green credentials of these processes. researchgate.net

Unexplored Reactivity and Derivatization Pathways

The two primary amine groups of this compound serve as versatile points for derivatization, opening up avenues for novel molecular architectures and applications. While its use as a ligand is a primary focus, other areas of its reactivity remain largely unexplored.

Potential future research directions include:

Macrocycle Synthesis: The condensation of the diamine with aromatic dialdehydes can lead to the formation of enantiopure macrocyclic Schiff bases, which can be further reduced to macrocyclic amines capable of complexing multiple ions or recognizing other chiral molecules. nih.gov

Derivatizing Agent for Analysis: 1,2-Diarylethylenediamines have been used as pre-column derivatizing agents for the sensitive detection of catecholamines in HPLC with chemiluminescence or fluorescence detection. nih.govnih.gov The specific properties of the 4-chloro-substituted derivative could be optimized for such analytical applications.

Synthesis of Novel Heterocycles: Reaction with various bifunctional reagents could lead to new classes of chiral heterocycles with potential biological activity.

Formation of Aminals and Imidazolidines: One-pot procedures involving the condensation with aldehydes followed by acylation could yield novel 1,3-bisacylimidazolidines, which are structurally interesting and potentially useful intermediates. researchgate.net

Exploring these and other reaction pathways will undoubtedly expand the synthetic utility of this compound beyond its current applications.

Q & A

Basic: What are the standard synthetic routes for 1-(4-Chlorophenyl)ethane-1,2-diamine, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via reductive alkylation or nucleophilic substitution. A common method involves reacting 4-chlorobenzaldehyde with ethylenediamine in the presence of sodium cyanoborohydride (NaBH3CN) under inert conditions (e.g., nitrogen atmosphere) . Optimization includes:

- Temperature control : Maintaining 0–5°C during imine formation to minimize side reactions.

- Solvent selection : Methanol or ethanol for solubility and stability of intermediates.

- Stoichiometry : A 2:1 molar ratio of aldehyde to ethylenediamine ensures complete substitution.

Purification often involves column chromatography (silica gel, CH2Cl2/MeOH) or recrystallization from ethanol .

Advanced: How can spectroscopic and elemental analysis resolve structural ambiguities in substituted ethane-1,2-diamine derivatives?

Answer:

IR spectroscopy : NH stretching (3350–3400 cm⁻¹) confirms primary/secondary amines. Absence of carbonyl peaks (~1700 cm⁻¹) verifies complete reduction of imine intermediates .

¹H NMR : Key signals include:

- Singlet at δ 2.8–3.2 ppm (methylene protons adjacent to NH2).

- Aromatic protons (δ 7.2–7.5 ppm, integrating for 4H from the 4-chlorophenyl group).

Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 54.2%, H: 5.4%, N: 12.6% for C8H10ClN2). Deviations >0.3% indicate impurities .

Advanced: What strategies are employed to evaluate the ligand behavior of this compound in coordination chemistry?

Answer:

As a bidentate ligand, its NH2 groups coordinate with transition metals (e.g., Ni²⁺, Co²⁺). Key steps:

Complex formation : React with metal salts (e.g., NiCl2·6H2O) in ethanol/water.

Spectroscopic validation :

- UV-Vis : d-d transitions (e.g., λmax ~600 nm for Ni²⁺ complexes).

- Magnetic susceptibility : Paramagnetism confirms octahedral geometry in Ni²⁺ complexes.

X-ray crystallography : Resolves bond lengths/angles (e.g., M–N distances ~2.0–2.1 Å) .

Advanced: How can researchers address contradictory antiproliferative activity data in derivatives of this compound?

Answer:

Contradictions may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -CF3) enhance activity by increasing lipophilicity (ClogP >2.5) .

- Assay variability : Standardize protocols (e.g., MTT assay, 48–72 hr incubation) across cell lines (e.g., HeLa, MCF-7).

- Mechanistic studies : Use flow cytometry to differentiate apoptosis (Annexin V staining) vs. necrosis (propidium iodide) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste disposal : Neutralize with dilute HCl before discarding aqueous solutions.

- Storage : –20°C in airtight containers under nitrogen to prevent oxidation .

Advanced: How can computational methods predict the physicochemical properties of this compound derivatives?

Answer:

- Lipophilicity : Calculate ClogP values using software (e.g., ChemAxon) to optimize drug-likeness.

- Solubility : Apply the General Solubility Equation (GSE) with melting point data.

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., plasmodium falciparum enzymes for antiplasmodial activity) .

Advanced: What methodologies validate the anthelmintic activity of piperazine-2,3-dione derivatives synthesized from this compound?

Answer:

- In vitro assays : Incubate parasites (e.g., Fasciola hepatica) with derivatives (10–100 µM) and measure motility inhibition.

- Dose-response analysis : Calculate IC50 values using nonlinear regression (GraphPad Prism).

- Comparative studies : Piperazine hydrate (reference drug) should show lower efficacy (e.g., IC50 >200 µM vs. <50 µM for derivatives) .

Basic: How is the purity of this compound confirmed post-synthesis?

Answer:

- TLC : Single spot (Rf ~0.5 in CH2Cl2/MeOH 9:1).

- HPLC : Symmetrical peak at 255 nm (C18 column, acetonitrile/water 70:30).

- Melting point : Sharp range (±1°C of literature value, e.g., 145–147°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.